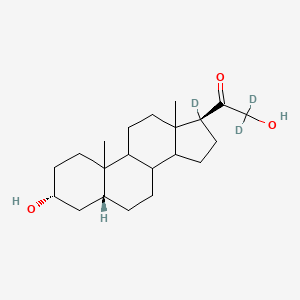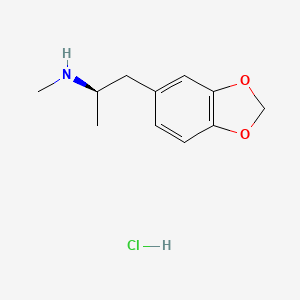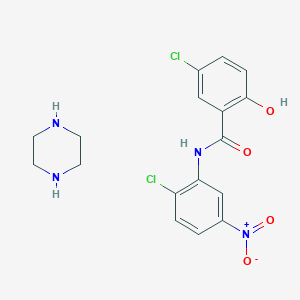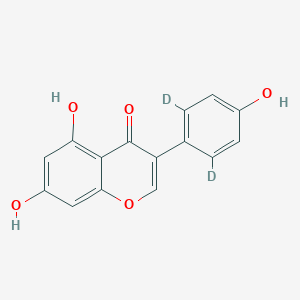![molecular formula C14H8O B13408491 Phenanthro[9,10-B]oxirene CAS No. 779-85-1](/img/structure/B13408491.png)
Phenanthro[9,10-B]oxirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro[9,10-B]oxirene, also known as phenanthrene 9,10-oxide, is an organic compound with the molecular formula C₁₄H₁₀O. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features an oxirane (epoxide) ring fused to the phenanthrene structure. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenanthro[9,10-B]oxirene can be synthesized through several methods:
Reduction of Phenanthrenequinone: One common method involves the reduction of phenanthrenequinone to trans-9,10-dihydro-9,10-phenanthrenediol using lithium aluminum hydride in anhydrous diethyl ether.
Cyclization of 2,2’-Biphenyldicarboxaldehyde: Another method involves the cyclization of 2,2’-biphenyldicarboxaldehyde with hexamethylphosphorus triamide.
Dehydrohalogenation: Phenanthrene 9,10-oxide can also be prepared by dehydrohalogenation of 10-chloro-9,10-dihydro-9-phenanthrenyl acetate.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Phenanthro[9,10-B]oxirene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert it back to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under basic conditions.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives of phenanthrene.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenanthro[9,10-B]oxirene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms involving epoxides.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phenanthro[9,10-B]oxirene involves its reactivity as an epoxide. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Phenanthro[9,10-B]oxirene can be compared with other similar compounds, such as:
Phenanthrene 9,10-epoxide: A closely related compound with similar reactivity.
Phenanthro[9,10-d]imidazole: Another derivative of phenanthrene with different functional groups and applications.
Phenanthro[9,10-d]oxazole: A compound with an oxazole ring instead of an oxirane, used in different chemical and biological contexts.
Uniqueness: this compound is unique due to its specific structural features, including the fused oxirane ring, which imparts distinct reactivity and properties compared to other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
779-85-1 |
|---|---|
Molekularformel |
C14H8O |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
phenanthro[9,10-b]oxirene |
InChI |
InChI=1S/C14H8O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-14/h1-8H |
InChI-Schlüssel |
MNDKYWLUKLXTOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-O-[3-O-(2-Acetamido-2-deoxy-b-D-galactopyranosyl)-b-D-galactopyranosyl]-D-glucose](/img/structure/B13408413.png)

![3-(3-Chlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13408423.png)




![1-[2,2-Difluoro-1-(4-chlorophenyl)vinyl]-4-fluorobenzene](/img/structure/B13408465.png)

![Ethyl 3-[(3-Chlorophenyl)amino]-2-cyano-2-propenoate](/img/structure/B13408473.png)

![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)acetamide](/img/structure/B13408492.png)

